
trans-Carboxy Glimepiride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . Glimepiride is a medication used in the management and treatment of type 2 diabetes mellitus .
Synthesis Analysis
Glimepiride is formed in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . A study has shown that binary and ternary solid dispersion techniques can enhance the solubility and dissolution rate of glimepiride .Molecular Structure Analysis
The molecular formula of trans-Carboxy Glimepiride is C24H32N4O7S . The molecular weight is 520.6 g/mol . The InChI and Canonical SMILES are also available for further structural analysis .Chemical Reactions Analysis
The retention time of glimepiride increased slightly with a decrease of mobile phase pH value from 6.8 to 5.8 and of acetonitrile content from 60% to 40%, indicating that both hydrophilic, ionic, and hydrophobic interactions were involved in the HILIC retention and elution mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-Carboxy Glimepiride include a molecular weight of 520.6 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 4, and Hydrogen Bond Acceptor Count of 7 .Aplicaciones Científicas De Investigación
Diabetes Management
trans-Carboxy Glimepiride: is a metabolite of Glimepiride, a drug used to treat type 2 diabetes mellitus. It stimulates pancreatic β cells to release insulin and works via several extrapancreatic mechanisms . This compound could be pivotal in understanding the pharmacokinetics of Glimepiride and optimizing its dosage for better glycemic control.
Cytochrome P450 Enzyme Research
The formation of trans-Carboxy Glimepiride involves the cytochrome P450 (CYP) isoform CYP2C9 . Research into this metabolite can provide insights into the drug metabolism mediated by CYP2C9, which is crucial for the development of new drugs and predicting drug interactions.
Development of Alternative Delivery Systems
Research into trans-Carboxy Glimepiride can lead to the development of alternative drug delivery systems, such as transdermal patches . This could improve bioavailability, enhance patient compliance, and reduce dosing frequency, offering a significant advantage over traditional oral administration.
Mecanismo De Acción
Target of Action
trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .
Mode of Action
Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . trans-Carboxy Glimepiride, being a metabolite of glimepiride, is expected to have a similar mode of action.
Biochemical Pathways
Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .
Pharmacokinetics
The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, trans-Carboxy Glimepiride is expected to follow similar pharmacokinetic properties.
Result of Action
The primary result of glimepiride’s action, and by extension trans-Carboxy Glimepiride, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .
Action Environment
The action of trans-Carboxy Glimepiride, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to trans-Carboxy Glimepiride is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of trans-Carboxy Glimepiride.
Safety and Hazards
Direcciones Futuras
Emerging therapeutic options in the management of diabetes include gene therapy, stem cell therapy, statin therapy, and other drugs . Recent advancements have also focused on developing novel drugs targeting these pathways, including incretin mimetics, SGLT2 inhibitors, and GLP-1 receptor agonists .
Propiedades
IUPAC Name |
4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435183 |
Source


|
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127554-90-9 |
Source


|
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)


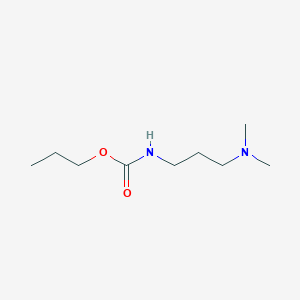


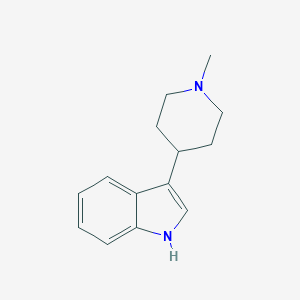
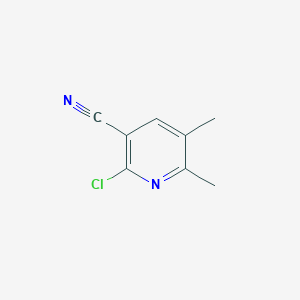

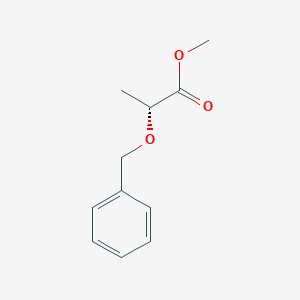
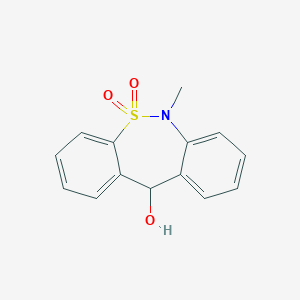
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)